N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Description
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S.BrH/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15;/h3-10H,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAGLJRQZQTJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-aminothiazole: Shares the thiazole ring and chlorophenyl group but lacks the dimethylphenyl group.
4-(3,4-dimethylphenyl)-2-aminothiazole: Contains the thiazole ring and dimethylphenyl group but lacks the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
